molecular formula C9H9N3O2 B8197017 2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile

2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile

Cat. No.: B8197017
M. Wt: 191.19 g/mol
InChI Key: RSMYIWWFPGXXLQ-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse pharmacological activities, including anticancer and antimicrobial properties

Preparation Methods

The synthesis of 2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile typically involves the reaction of tetrahydrofuran derivatives with pyrimidine-5-carbonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-((Tetrahydrofuran-3-yl)oxy)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

2-(oxolan-3-yloxy)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-3-7-4-11-9(12-5-7)14-8-1-2-13-6-8/h4-5,8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMYIWWFPGXXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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